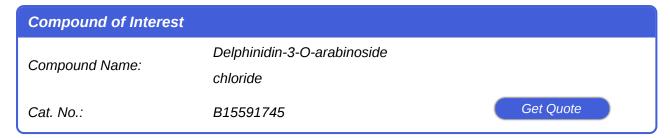


Application Note: UHPLC-HRMS Analysis of Delphinidin-3-O-arabinoside Chloride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the identification and quantification of **Delphinidin-3-O-arabinoside chloride** using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). Delphinidin-3-O-arabinoside, an anthocyanin found in various plants, is of increasing interest due to its potential health benefits.[1] The described protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Delphinidin-3-O-arabinoside chloride is a water-soluble plant pigment belonging to the anthocyanin class of flavonoids.[1] Anthocyanins are widely recognized for their antioxidant properties and potential roles in preventing various chronic diseases. Accurate and sensitive analytical methods are crucial for the pharmacokinetic and pharmacodynamic studies of these compounds. UHPLC-HRMS offers high resolution and mass accuracy, enabling precise identification and quantification of Delphinidin-3-O-arabinoside in complex matrices. This document provides a detailed protocol for the analysis of **Delphinidin-3-O-arabinoside chloride**, which can be adapted for various research applications.



Experimental Protocols Sample Preparation

The stability of anthocyanins is a critical consideration during sample preparation, with degradation often occurring during solvent evaporation.[2][3] A generic protocol for the extraction of **Delphinidin-3-O-arabinoside chloride** from a plant matrix is provided below. For biological matrices such as plasma or urine, protein precipitation or solid-phase extraction (SPE) is recommended.[2][3]

Extraction from Plant Material:

- Homogenize 1 g of the lyophilized and ground plant material with 10 mL of acidified methanol (1% HCl in methanol).
- Sonicate the mixture for 30 minutes in an ice bath.
- Centrifuge the extract at 4000 rpm for 15 minutes.
- Collect the supernatant.
- Repeat the extraction process on the pellet twice more.
- Combine the supernatants and evaporate the solvent under a stream of nitrogen at a temperature not exceeding 35°C.
- Reconstitute the dried extract in 1 mL of the initial mobile phase.
- Filter the reconstituted extract through a 0.22 μm syringe filter prior to UHPLC injection.

UHPLC-HRMS Analysis

The following UHPLC and HRMS parameters are recommended for the analysis of **Delphinidin-3-O-arabinoside chloride**. Optimization may be required based on the specific instrumentation used.

Table 1: UHPLC Parameters



Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	2 μL
Column Temperature	40°C
Gradient Elution	5% B to 40% B over 10 min, then a wash and re-equilibration step

Table 2: HRMS Parameters

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Mass Range	100-1000 m/z
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Gas	Nitrogen
Desolvation Temp	350°C
Collision Energy	Ramped (e.g., 10-40 eV) for MS/MS
Data Acquisition	Full scan and data-dependent MS/MS

Data Presentation

Table 3: Quantitative Data for **Delphinidin-3-O-arabinoside Chloride**

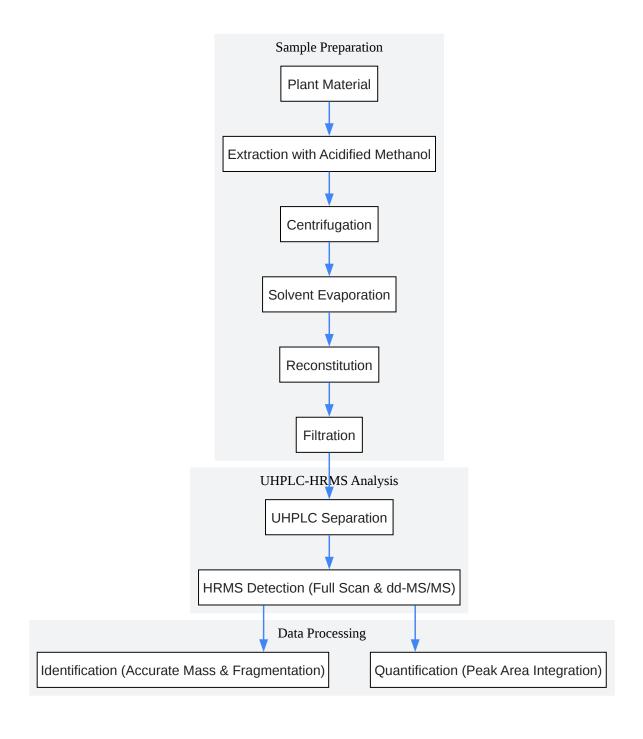


Parameter	Expected Value
Retention Time (RT)	Dependent on specific UHPLC system and column
Precursor Ion [M]+ (m/z)	435.0976
Major Fragment Ion (m/z)	303.0499 (Delphinidin aglycone)
Linearity Range	1 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD)	~0.5 ng/mL
Limit of Quantification (LOQ)	~1.5 ng/mL
Precision (%RSD)	< 15%
Accuracy (%Recovery)	85-115%

Note: The molecular formula of Delphinidin-3-O-arabinoside cation is $C_{20}H_{19}O_{11}$. The provided m/z values are theoretical and should be confirmed with a chemical standard.

Mandatory Visualization

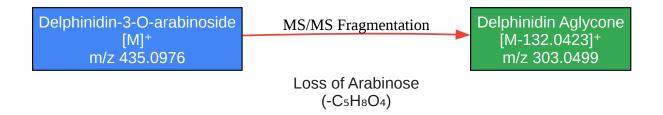




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Caption: Experimental workflow for the UHPLC-HRMS analysis of **Delphinidin-3-O-arabinoside chloride**.



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Caption: Proposed MS/MS fragmentation pathway of Delphinidin-3-O-arabinoside.

Conclusion

The UHPLC-HRMS method described in this application note provides a selective and sensitive approach for the analysis of **Delphinidin-3-O-arabinoside chloride**. This protocol can be readily implemented in research and quality control laboratories for the accurate identification and quantification of this bioactive compound in various sample matrices. The provided workflow and data will aid researchers in the fields of natural product chemistry, pharmacology, and drug development in their studies of Delphinidin-3-O-arabinoside and other related anthocyanins.

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